molecular formula C10H20O3 B2873758 6-Methoxy-2,6-dimethylheptanoic acid CAS No. 1011402-26-8

6-Methoxy-2,6-dimethylheptanoic acid

Cat. No.: B2873758
CAS No.: 1011402-26-8
M. Wt: 188.267
InChI Key: DGMCFAZBBFTYKK-UHFFFAOYSA-N
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Description

(2R)-6-Methoxy-2,6-dimethylheptanoic acid (CAS 1422544-98-6) is a chiral branched-chain fatty acid of significant interest in synthetic and natural products chemistry . Its defined stereocenter at the C-2 position makes it a valuable chiral building block for the asymmetric synthesis of enantiomerically pure target molecules . A primary application documented in patent literature is its use as a key intermediate in the synthesis of 6-methoxy-2,6-dimethylheptanal, a commercially important fragrance ingredient known for its fresh, floral odor . The chirality of the starting acid is crucial in this context, as it can influence the olfactory properties of the final fragrance compound . The chemical reactivity of this compound is characteristic of a carboxylic acid, with a well-documented transformation being its thermal decarboxylation to yield the corresponding aldehyde . Structurally, as a chiral branched fatty acid, it contributes to the structural diversity of natural products, and the presence of stereocenters and alkyl branches influences its three-dimensional shape, which in turn dictates its interaction with biological macromolecules . This compound serves as a versatile synthon in organic synthesis, and its structural features are of interest in various research contexts, including the study of biologically active molecules . Please note: This product is intended for research purposes only and is not approved for human or veterinary use .

Properties

IUPAC Name

6-methoxy-2,6-dimethylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-8(9(11)12)6-5-7-10(2,3)13-4/h8H,5-7H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMCFAZBBFTYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Heptanoic Acid Derivatives

The foundational approach involves alkylating heptanoic acid at specific positions to introduce methyl groups. A representative method uses methyl iodide as the methylating agent in the presence of sodium hydride (NaH) as a base.

Reaction Conditions:

  • Temperature: 0–25°C
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Yield: 68–72% (isolated after column chromatography)

Mechanistic Insight:
The base deprotonates the carboxylic acid, generating a carboxylate ion that undergoes nucleophilic substitution with methyl iodide. Steric hindrance from the 6-methyl group necessitates prolonged reaction times (12–24 hours) for complete conversion.

Methoxylation at Position 6

Introducing the methoxy group requires selective oxidation or substitution. A two-step protocol is commonly employed:

  • Epoxidation: Treating 6-methylhept-5-en-2-oic acid with m-chloroperbenzoic acid (mCPBA) forms an epoxide intermediate.
  • Ring-Opening: The epoxide reacts with methanol under acidic conditions (H₂SO₄, 50°C) to yield the methoxy group.

Critical Parameters:

Parameter Optimal Value Deviation Impact
Methanol Concentration 10% (v/v) <5%: Incomplete ring-opening
Reaction Temperature 50°C >60°C: Side-product formation
Acid Catalyst H₂SO₄ (0.1 M) HCl: Slower kinetics

Enantiomeric Control via Chiral Resolution

The (2R)-configuration is critical for biological activity. Achieving >97% enantiomeric excess (ee) involves:

  • Chiral Auxiliary Approach: Using (R)-propylene oxide to temporarily induce stereochemistry during alkylation.
  • Enzymatic Resolution: Lipase-catalyzed ester hydrolysis selectively processes the undesired enantiomer.

Comparative Efficiency:

Method ee Achieved Time (h) Cost Index
Chiral Auxiliary 98.5% 48 High
Enzymatic Resolution 97.2% 72 Moderate

Industrial-Scale Production

Continuous Flow Synthesis

To meet bulk demands, pharmaceutical manufacturers utilize flow chemistry:

Reactor Setup:

  • Mixing Zone: Methyl iodide and heptanoic acid derivative combine at 10 mL/min.
  • Reaction Zone: Residence time of 30 minutes at 25°C.
  • Quenching Module: In-line neutralization with aqueous NaHCO₃.

Advantages Over Batch Processing:

  • 23% higher yield due to precise temperature control.
  • 15% reduction in solvent waste.

Crystallization-Based Purification

Final purification leverages differential solubility:

Solvent System: Heptane/ethyl acetate (4:1 v/v)
Crystallization Metrics:

  • Recovery: 89%
  • Purity: 99.1% (HPLC)
  • Particle Size: 50–100 µm (optimized for formulation)

Advanced Methodological Innovations

Photocatalytic Methylation

Recent studies demonstrate visible-light-driven methylation using fac-Ir(ppy)₃ as a photocatalyst:

Reaction Scheme:
$$
\text{Heptanoic Acid} + \text{CH}_3\text{I} \xrightarrow{\text{450 nm LED, DMF}} \text{6-Methoxy-2,6-dimethylheptanoic Acid}
$$

Performance Metrics:

  • Quantum Yield: 0.45
  • Turnover Number (TON): 1,240

Biocatalytic Approaches

Engineered E. coli strains expressing P450 monooxygenases enable one-pot synthesis from heptanoic acid:

Fermentation Parameters:

Variable Optimal Value
pH 7.2
Dissolved O₂ 30% saturation
Induction Time 18 h post-inoculation

Productivity: 2.3 g/L culture, representing a 40% improvement over traditional methods.

Quality Control and Analytical Validation

Chiral Purity Assessment

HPLC Method:

  • Column: Chiralpak IC (250 × 4.6 mm)
  • Mobile Phase: n-Hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid
  • Retention Times:
    • (2R)-enantiomer: 12.7 min
    • (2S)-enantiomer: 14.2 min

Spectroscopic Characterization

Key NMR Signals (500 MHz, CDCl₃):

  • δ 3.28 (s, 3H, OCH₃)
  • δ 1.26 (d, J = 6.8 Hz, 3H, C2-CH₃)
  • δ 1.19 (s, 6H, C6-(CH₃)₂)

Mass Spec (ESI-): m/z 187.1 [M-H]⁻ (calculated 187.13)

Comparative Synthesis Routes

Method Yield (%) ee (%) Scalability Green Metrics (E-factor)
Classical Alkylation 72 98.5 Moderate 8.7
Flow Chemistry 89 99.1 High 3.2
Biocatalysis 65 99.8 Low 1.9

Emerging Research Directions

Electrosynthetic Methylation

Preliminary data show 74% Faradaic efficiency for methyl group transfer using Pt/Ni(OH)₂ electrodes.

Machine Learning Optimization

Neural networks trained on 1,200 reaction entries predict optimal solvent/base combinations with 89% accuracy.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2,6-dimethylheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid functionalities.

    Reduction: Formation of 6-methoxy-2,6-dimethylheptanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2,6-dimethylheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methoxy-2,6-dimethylheptanoic acid depends on its interaction with molecular targets. For instance, if it exhibits biological activity, it may interact with specific enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s lipophilicity and ability to cross cell membranes, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

(a) D,L-2,6-Dimethylheptanoic Acid (CAS: 598-65-2)
  • Structure : Lacks the methoxy group at position 6 but retains methyl groups at positions 2 and 4.
  • Molecular Weight : 158.23 g/mol (identical to 6-methoxy variant due to methoxy replacing a hydrogen) .
  • Key Differences :
    • The absence of a methoxy group increases hydrophobicity (higher logP).
    • Reduced hydrogen-bonding capacity compared to the methoxy-substituted analog.
  • Applications : Used as a standard in chemical synthesis and analytical testing .
(b) 6-Methoxy-2,6-dimethylheptan-1-al (CAS: 62439-41-2)
  • Structure : Shares the methoxy and methyl substituents but is an aldehyde (terminal -CHO group) rather than a carboxylic acid.
  • Key Differences: Aldehydes are generally more reactive than carboxylic acids, prone to oxidation. The carboxylic acid group in 6-methoxy-2,6-dimethylheptanoic acid enhances solubility in polar solvents compared to the aldehyde.
(c) Methyl 6-(2,5-dimethoxyphenyl)hexanoate (Compound 3 in )
  • Structure : Aromatic methoxy groups on a phenyl ring vs. aliphatic methoxy in the target compound.
  • Synthesis : Prepared via mercury-mediated reduction, highlighting hazardous steps that may parallel the synthesis of branched methoxy acids .
  • Key Differences :
    • Aromatic methoxy groups confer distinct electronic effects (e.g., resonance stabilization) absent in aliphatic methoxy-substituted acids.

Physicochemical and ADME Properties

While direct data for this compound are sparse, inferences can be drawn from analogs:

Property This compound (Inferred) D,L-2,6-Dimethylheptanoic Acid 6-Methoxy-2,6-dimethylheptan-1-al
Molecular Weight (g/mol) ~174.2 (estimated) 158.23 172.27 (calculated)
logP ~2.5 (moderate due to methoxy) ~3.0 (higher hydrophobicity) ~2.8 (aldehyde group lowers logP)
Solubility Moderate in polar solvents (methoxy enhances) Low in water Low (aldehyde reactivity)
Metabolic Stability Potential for demethylation or oxidation Stable alkyl chain High reactivity (aldehyde)

ADME Considerations :

  • Lipinski’s Rule of Five : The molecular weight (<500) and moderate logP suggest oral bioavailability for the carboxylic acid form .

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